(4-(Oxazol-5-yl)phenyl)boronic acid
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Overview
Description
B-[4-(5-oxazolyl)phenyl]boronic acid is an organoboron compound that features a boronic acid group attached to a phenyl ring, which is further substituted with an oxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of B-[4-(5-oxazolyl)phenyl]boronic acid typically involves the Suzuki-Miyaura coupling reaction. This reaction is a widely-used method for forming carbon-carbon bonds and involves the coupling of an aryl halide with a boronic acid in the presence of a palladium catalyst and a base . The reaction conditions are generally mild and can tolerate a variety of functional groups.
Industrial Production Methods
Industrial production of B-[4-(5-oxazolyl)phenyl]boronic acid follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. This often includes the use of continuous flow reactors and advanced purification techniques .
Chemical Reactions Analysis
Types of Reactions
B-[4-(5-oxazolyl)phenyl]boronic acid undergoes several types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: Reduction reactions can convert the boronic acid group to a borane.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium perborate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.
Major Products Formed
Oxidation: Boronic esters or borates.
Reduction: Boranes.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
B-[4-(5-oxazolyl)phenyl]boronic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the development of boron-containing drugs and as a tool for studying enzyme mechanisms.
Medicine: Investigated for its potential in cancer therapy due to its ability to inhibit proteasomes.
Industry: Utilized in the production of advanced materials, such as polymers and sensors.
Mechanism of Action
The mechanism of action of B-[4-(5-oxazolyl)phenyl]boronic acid involves its interaction with molecular targets through the boronic acid group. This group can form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition and molecular recognition processes. The oxazole ring can also participate in π-π stacking interactions and hydrogen bonding, further enhancing its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
Phenylboronic acid: Lacks the oxazole ring, making it less versatile in certain applications.
4-(5-oxazolyl)phenylboronic acid: Similar structure but with different substitution patterns on the phenyl ring.
Benzoxazoleboronic acid: Contains a benzoxazole ring instead of an oxazole ring, leading to different reactivity and applications.
Uniqueness
B-[4-(5-oxazolyl)phenyl]boronic acid is unique due to the presence of both the boronic acid and oxazole functionalities. This combination allows for a broader range of chemical reactions and applications compared to similar compounds. The oxazole ring enhances its binding properties, making it particularly useful in medicinal chemistry and materials science.
Properties
Molecular Formula |
C9H8BNO3 |
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Molecular Weight |
188.98 g/mol |
IUPAC Name |
[4-(1,3-oxazol-5-yl)phenyl]boronic acid |
InChI |
InChI=1S/C9H8BNO3/c12-10(13)8-3-1-7(2-4-8)9-5-11-6-14-9/h1-6,12-13H |
InChI Key |
TUAABQORZPZNSP-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC=C(C=C1)C2=CN=CO2)(O)O |
Origin of Product |
United States |
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